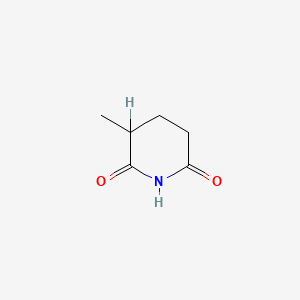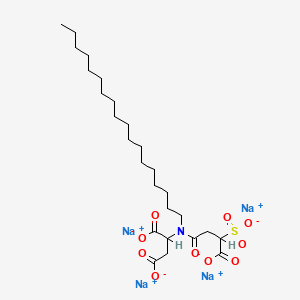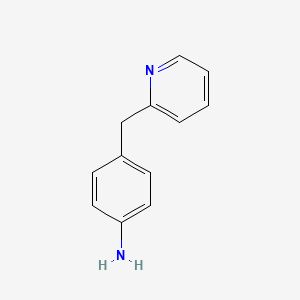
2-(4-Aminobenzyl)pyridine
Overview
Description
2-(4-Aminobenzyl)pyridine is a chemical compound with the molecular formula C12H12N2 and a molecular weight of 184.24 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring attached to a benzyl group with an amino substituent . Further detailed analysis would require specific spectroscopic techniques .Chemical Reactions Analysis
This compound, like other pyridine derivatives, can undergo various types of reactions including nucleophilic substitution, electrophilic substitution, and N-protonation . It can also participate in Schiff base condensation reactions .Scientific Research Applications
Synthesis and Properties of Poly(amide-ester)s
2-(4-Aminobenzyl)pyridine is used in the synthesis of poly(amide-ester)s with high thermal stability and enhanced solubility in polar aprotic solvents. These polymers exhibit remarkable physical and thermal properties, as explored by Mehdipour‐Ataei et al. (2009) in their study on the preparation and characterization of poly(amide-ester)s containing pyridine pendent group (Mehdipour‐Ataei, Mosslemin, Kholghi, & Mohaghegh, 2009).
Organic Chemistry and Coordination Compounds
In the field of organic chemistry and coordination compounds, this compound is involved in reactions leading to the formation of various complexes. For instance, Dowerah et al. (1990) discussed its reaction with RhCl(L)3 or Rh2Cl2(CO)4, which resulted in the formation of distinctive rhodium(I) and rhodium(II) complexes (Dowerah, Radonovich, Woolsey, & Heeg, 1990).
Applications in Photochromism
A significant application of this compound derivatives is in the area of photochromism. Wettermark (1962) noted the color change in crystals of 2-(2′,4′-dinitrobenzyl)-pyridine upon light exposure, illustrating its photochromic properties (Wettermark, 1962).
Solid State Organization in Crystal Engineering
In crystal engineering, the compound is involved in the study of solid-state organization. Bacchi et al. (2009) reported the synthesis and crystal structures of 4-pyridyl imino compounds, providing insights into their supramolecular arrangement and co-crystallization behavior (Bacchi et al., 2009).
Development of Cardo Polyamides
Mehdipour‐Ataei and Babanzadeh (2020) explored the synthesis of novel cardo polyamides using this compound, highlighting their high thermal stability, flame retardancy, and improved solubility (Mehdipour‐Ataei & Babanzadeh, 2020).
Antibacterial Activity
Khan et al. (2014) examined the antibacterial activity of Schiff bases containing 2-((2-chloro-4-methylbenzylidene) amino) pyridin-4-ol and their transition metal ion complexes, demonstrating their effectiveness against bacteria (Khan, Patil, Tajane, Kadam, & Lokhande, 2014).
Corrosion Inhibition Studies
Ansari, Quraishi, and Singh (2014) explored the use of Schiff’s bases derived from this compound as corrosion inhibitors for mild steel in acidic environments, highlighting their effectiveness and the influence of molecular structure (Ansari, Quraishi, & Singh, 2014).
Safety and Hazards
Future Directions
Research on 2-(4-Aminobenzyl)pyridine and similar compounds is ongoing, with a focus on their potential as bioactive ligands and chemosensors . Their unique photophysical properties make them useful in ion recognition and they are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .
Mechanism of Action
Target of Action
It has been found that similar compounds have been used in the synthesis of complexes with palladium (ii), which are known to interact with various biological targets .
Mode of Action
The mode of action of 4-(pyridin-2-ylmethyl)aniline involves its interaction with its targets, leading to various changes. For instance, in the case of palladium (II) complexes, the substitution of the chloride ligands from the Pd (II) metal by thiourea nucleophiles was a two-step reaction . The rate of substitution increased with the presence of an electron-withdrawing substituent and decreased when an electron-donating group was attached to the para position of the phenyl moiety .
Biochemical Pathways
It’s known that palladium (ii) complexes, which can be synthesized using similar compounds, can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Pharmacokinetics
The reversible attachment of a small-molecule drug to a carrier for targeted delivery can improve pharmacokinetics and the therapeutic index .
Result of Action
Similar compounds have been used in the synthesis of palladium (ii) complexes, which have shown potential in cancer therapy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(pyridin-2-ylmethyl)aniline. For instance, a probe based on a similar compound, N,N-bis (pyridin-2-ylmethyl) aniline, was found to work well in environmental samples and was pH-insensitive under near-neutral conditions . Many factors can impact the measurement of environmental samples, such as pH, coexisting ions interference, temperature, etc .
Biochemical Analysis
Biochemical Properties
2-(4-Aminobenzyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial activity by interacting with microbial enzymes, leading to the inhibition of microbial growth . The compound’s interaction with enzymes such as pyridine nucleotide coenzymes (NAD and NADP) is crucial for its role in oxidation-reduction reactions, which are essential for energy production and reductive synthesis . These interactions highlight the compound’s potential in modulating biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyridine derivatives, including this compound, can affect the cytotoxic properties of tumor cells by targeting specific cellular pathways . The compound’s impact on gene expression and cellular metabolism is evident from its ability to modulate the activity of enzymes involved in these processes. Additionally, its antimicrobial properties suggest that it can disrupt microbial cell function by interfering with essential cellular mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to inhibit microbial enzymes is a key aspect of its antimicrobial activity . Furthermore, its interaction with pyridine nucleotide coenzymes (NAD and NADP) suggests that it can modulate oxidation-reduction reactions, thereby influencing cellular metabolism . These molecular interactions underscore the compound’s potential in regulating biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that pyridine derivatives can exhibit varying degrees of stability and degradation, which can impact their efficacy in biochemical assays . Additionally, long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, highlighting the need for careful consideration of temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that varying dosages of pyridine derivatives can lead to different outcomes, including threshold effects and toxic or adverse effects at high doses . It is crucial to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing potential toxicity. This information is essential for developing safe and effective therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by pyridine nucleotide coenzymes (NAD and NADP) . These coenzymes play a critical role in oxidation-reduction reactions, which are essential for energy production and reductive synthesis. The compound’s interaction with these coenzymes suggests that it can influence metabolic flux and metabolite levels, thereby modulating cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Studies have shown that pyridine derivatives can be transported across cellular membranes and distributed within various cellular compartments . The compound’s localization and accumulation within specific tissues can impact its efficacy and potential side effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. The compound’s targeting signals and post-translational modifications can direct it to specific compartments or organelles within the cell . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
4-(pyridin-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLDQPSPINRRLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332670 | |
| Record name | 2-(4-Aminobenzyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58498-12-7 | |
| Record name | 2-(4-Aminobenzyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
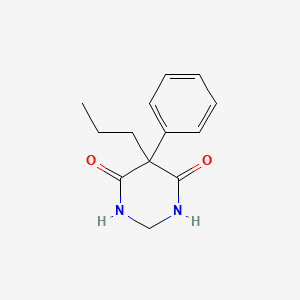
![(1H-Naphtho[2,3-d]imidazol-2-yl)methanol](/img/structure/B1594192.png)
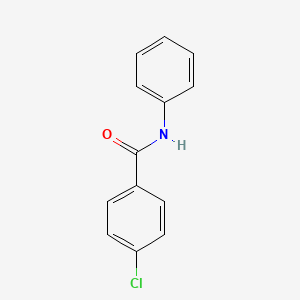
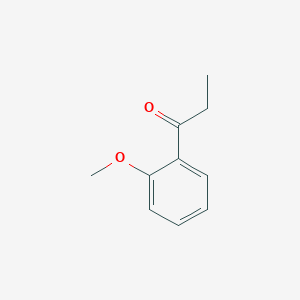

![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene](/img/structure/B1594198.png)

